Trityl candesartan cilexetil
Overview
Description
Trityl candesartan cilexetil is a chemical compound with the molecular formula C52H48N6O6 and a molecular weight of 852.97 g/mol . It is a derivative of candesartan cilexetil, which is an angiotensin II receptor antagonist used in the treatment of hypertension and heart failure . This compound is often used as an intermediate in the synthesis of candesartan cilexetil .
Biochemical Analysis
Biochemical Properties
Trityl candesartan cilexetil interacts with various enzymes and proteins in the body. It is converted to candesartan in the gastrointestinal tract, which then selectively and non-competitively binds to the angiotensin II receptor (AT1). This prevents the actions of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure .
Cellular Effects
This compound influences cell function by blocking the angiotensin II receptor (AT1). This impacts cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, it prevents angiotensin II from exerting its effects, leading to a reduction in blood pressure .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to candesartan in the gastrointestinal tract. Candesartan then binds selectively and non-competitively to the angiotensin II receptor (AT1), preventing the actions of angiotensin II .
Metabolic Pathways
This compound is involved in the renin-angiotensin system, a key regulatory pathway of blood pressure. It is metabolized to candesartan, which interacts with the angiotensin II receptor (AT1) in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trityl candesartan cilexetil involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of the tetrazole ring with a trityl group, followed by the coupling of the protected tetrazole with a biphenyl derivative . The reaction conditions typically involve the use of organic solvents and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Trityl candesartan cilexetil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the trityl protecting group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to remove the trityl group.
Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized and reduced forms, as well as substituted derivatives .
Scientific Research Applications
Trityl candesartan cilexetil has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of candesartan cilexetil and other related compounds.
Medicine: This compound is used in the development of new antihypertensive drugs.
Industry: It is used in the pharmaceutical industry for the large-scale production of candesartan cilexetil.
Mechanism of Action
Trityl candesartan cilexetil itself is not an active drug but serves as a precursor to candesartan cilexetil. Once converted to candesartan cilexetil, it is hydrolyzed in the gastrointestinal tract to form candesartan . Candesartan is an angiotensin II receptor antagonist that blocks the binding of angiotensin II to the angiotensin II type 1 receptor, thereby preventing vasoconstriction and reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
Candesartan cilexetil: The active form of trityl candesartan cilexetil, used as an antihypertensive agent.
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to candesartan, used for hypertension and heart failure.
Irbesartan: Another angiotensin II receptor antagonist with similar uses.
Uniqueness
This compound is unique in its role as an intermediate in the synthesis of candesartan cilexetil. Its trityl protecting group allows for selective reactions and modifications, making it a valuable compound in pharmaceutical synthesis .
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQWFWIPOOTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308612 | |
Record name | Trityl candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170791-09-0 | |
Record name | Trityl candesartan cilexetil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170791-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trityl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170791090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trityl candesartan cilexetil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRITYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006A6A2YSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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